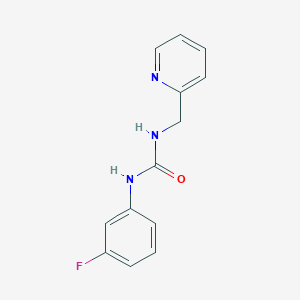![molecular formula C19H23ClN2O4 B5260051 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE](/img/structure/B5260051.png)
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is a synthetic organic compound that features an adamantane moiety, a unique and highly stable tricyclic hydrocarbon structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane carboxylic acid and an appropriate alkylating agent.
Nitration and Chlorination: The benzamide core is functionalized through nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The adamantane moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of hydroxylated or other oxidized adamantane derivatives.
Applications De Recherche Scientifique
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in antiviral and anticancer research.
Materials Science: The adamantane moiety imparts unique physical properties, making it useful in the development of advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-fluoroaniline
- N-[2-(Adamantan-1-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is unique due to the combination of its adamantane moiety with nitro and chloro functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c20-17-2-1-15(22(24)25)8-16(17)18(23)21-3-4-26-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLUZKYQONQYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5259970.png)
![(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5259971.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5259973.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(diethylamino)benzylidene]imidazolidine-2,4-dione](/img/structure/B5259978.png)
![4-(3-{1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-imidazol-2-yl}benzyl)morpholine](/img/structure/B5259986.png)
![5-chloro-3-methyl-2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B5259992.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)vinyl]-4-methylbenzamide](/img/structure/B5260005.png)
![N-(2,3-DIMETHYLPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5260009.png)
![3-[4-(butylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5260020.png)
![4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5260038.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine-2-carboxylic acid](/img/structure/B5260047.png)

![4-{[(6Z)-5-IMINO-7-OXO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-METHYLBENZENE-1-SULFONATE](/img/structure/B5260055.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5260057.png)
